molecular formula C38H46N2O6 B12700505 1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate) CAS No. 94094-75-4

1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate)

Cat. No.: B12700505
CAS No.: 94094-75-4
M. Wt: 626.8 g/mol
InChI Key: POGJWKOIDIKSTG-UHFFFAOYSA-L
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Description

EINECS 302-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows a similar multi-step nitration process. Large-scale production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature. The final product is purified through recrystallization to achieve the desired purity and stability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert it to less nitrated compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate are used.

    Reduction: Reducing agents such as iron and hydrochloric acid are commonly employed.

    Substitution: Halogenating agents like chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated nitrotoluenes.

Scientific Research Applications

2,4,6-trinitrotoluene has diverse applications in scientific research:

    Chemistry: Used as a standard explosive for calibration and testing.

    Biology: Studied for its toxicological effects on living organisms.

    Medicine: Research on its potential use in targeted drug delivery systems.

    Industry: Widely used in mining and construction for controlled demolitions.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose, releasing a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its balanced stability and explosive power. Unlike other nitro compounds, it is relatively stable under normal conditions, making it safer to handle and store. Its explosive efficiency and ease of detonation make it a preferred choice in various applications.

Properties

CAS No.

94094-75-4

Molecular Formula

C38H46N2O6

Molecular Weight

626.8 g/mol

IUPAC Name

3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium

InChI

InChI=1S/C23H16O6.C15H32N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-15H2,1-2H3/q;+2/p-2

InChI Key

POGJWKOIDIKSTG-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Origin of Product

United States

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